8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a polycyclic aromatic molecule featuring a cyclopenta[c]chromenone core fused with a substituted 1,3-benzodioxolylmethoxy group. Its structure includes two chlorine substituents at positions 8 (on the chromenone ring) and 6 (on the benzodioxole moiety), along with a dihydrocyclopenta ring system that confers rigidity to the scaffold.
Crystallographic studies of such compounds often employ programs like SHELX for structure determination and refinement , while hydrogen-bonding patterns (critical for stability and reactivity) can be analyzed using graph-set methodologies .
Properties
IUPAC Name |
8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2O5/c21-14-6-19-18(25-9-26-19)4-10(14)8-24-17-7-16-13(5-15(17)22)11-2-1-3-12(11)20(23)27-16/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNWVYQBGHWGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC5=C(C=C4Cl)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule belonging to the class of chromenones. Its unique structural features suggest significant potential for various biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from diverse sources.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 405.238 g/mol. The structural configuration includes:
- Chlorine atoms : These influence the electronic properties and biological interactions.
- Benzodioxole moiety : Known for enhancing biological activity through receptor interactions.
- Cyclopenta[c]chromene core : This structure is significant for its pharmacological properties.
Antioxidant Properties
Studies have indicated that compounds similar to this compound exhibit antioxidant properties. The presence of hydroxyl groups in related structures has been linked to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
Receptor Modulation
Preliminary research suggests that this compound may act as an antagonist for specific receptors. The benzodioxole component is particularly noted for its potential interaction with neurotransmitter receptors, which could lead to implications in neuropharmacology.
Anti-inflammatory Effects
Similar chromenone derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Antibacterial and Antifungal Activity
Compounds within the same class have shown antibacterial and antifungal properties. The chlorinated benzodioxole moiety may enhance these effects by increasing membrane permeability or disrupting cellular functions in pathogens.
In Vitro Studies
Recent studies have focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. For example, compounds exhibiting structural similarities were tested against various cancer types, revealing dose-dependent cytotoxicity and potential mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacokinetics and Metabolism
Research into the pharmacokinetic profile indicates that compounds with similar structures can effectively cross the blood-brain barrier, enhancing their therapeutic potential in central nervous system disorders. Metabolic studies have shown that these compounds are often converted by hepatic enzymes into active metabolites, which may possess enhanced stability and bioactivity.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5,7-Dihydroxychromone | Structure | Exhibits antioxidant properties. |
| 6-Chlorochromone | Structure | Known for its antibacterial activity. |
| 2-Hydroxyflavone | Structure | Displays anti-inflammatory effects. |
This table highlights how structural variations impact biological activity across similar compounds.
Comparison with Similar Compounds
8-Chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Key Difference : Replaces the 6-chloro-1,3-benzodioxol-5-ylmethoxy group with a 2-chlorobenzyloxy substituent.
- Implications: The benzodioxole ring (in the target compound) introduces an electron-rich, oxygen-containing heterocycle, whereas the 2-chlorobenzyl group is a simpler aryl ether. The benzodioxole’s two oxygen atoms may enhance hydrogen-bonding capacity compared to the monofunctional benzyl ether .
- Spectral Data: Not available in the evidence, but the absence of benzodioxole-specific NMR signals (e.g., methylenedioxy protons at δ ~5.9–6.1 ppm) would differentiate it from the target compound .
Compound 2 from Antidepressant Study
- Structure: A chromenone derivative with three methoxy groups at positions C-3, C-11, and C-15, differing from the target compound’s chlorine and benzodioxole substituents .
- 1H-NMR Comparison :
Chromeno-Benzodioxocin Derivatives
- Example: (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol .
- Key Differences: Larger fused-ring system (chromeno-benzodioxocin vs. cyclopenta-chromenone).
Comparative Data Table
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for etherification to enhance nucleophilicity .
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to improve regioselectivity during substitution .
Which analytical techniques are most effective for verifying the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chromenone scaffold, benzodioxol-methoxy substitution, and stereochemistry. Aromatic proton signals at δ 6.8–7.2 ppm validate the benzodioxol group .
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ at m/z 433.0425) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
- HPLC-PDA : Detects impurities (<0.5%) using a C18 column with acetonitrile/water gradients .
How can researchers design assays to evaluate the compound’s interaction with biological targets like kinases or GPCRs?
Answer:
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PIM1 or CDK2). Include staurosporine as a positive control and measure IC₅₀ values .
- GPCR Binding Studies : Radioligand displacement assays (e.g., ³H-labeled serotonin for 5-HT receptors). Validate selectivity via counter-screening against unrelated receptors .
- Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM) .
How can conflicting data regarding the compound’s biological targets be resolved?
Answer:
- Comparative Binding Studies : Use surface plasmon resonance (SPR) to directly measure binding affinities against reported targets (e.g., EGFR vs. PI3K) .
- Gene Knockdown Models : CRISPR/Cas9-mediated knockout of suspected targets in cell lines to observe phenotypic rescue .
- Structural Analysis : Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize experimental validation .
What structural modifications could enhance the compound’s activity against drug-resistant pathogens?
Answer:
- Substituent Engineering : Replace the 8-chloro group with a trifluoromethyl (-CF₃) to improve membrane permeability .
- Heterocycle Integration : Substitute the benzodioxol group with a pyrazine ring to disrupt efflux pump recognition .
- Prodrug Design : Introduce a hydrolyzable ester at the 4-position to enhance bioavailability .
What methodologies are recommended to assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability) .
How can computational methods predict the compound’s ADMET properties?
Answer:
- QSAR Models : Use SwissADME or ADMET Predictor™ to estimate solubility (LogS), CYP450 inhibition, and hERG liability .
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
- DMPK Profiling : Apply GastroPlus® to model oral absorption and half-life .
What strategies mitigate regioselectivity challenges during benzodioxol-methoxy group installation?
Answer:
- Directing Groups : Temporarily introduce a nitro (-NO₂) group at the 6-position to steer substitution to the 7-position .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) to minimize side reactions .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during key steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
